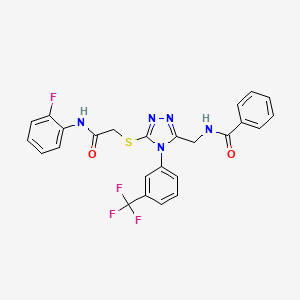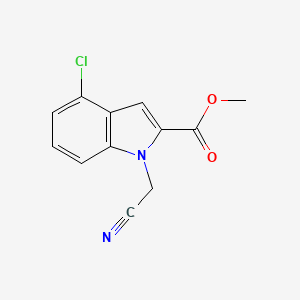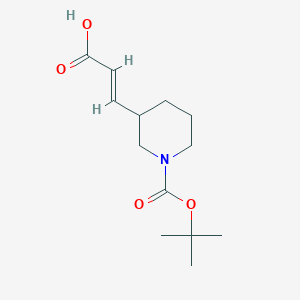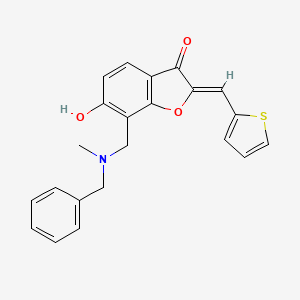
N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids (DNA and RNA). Pyrimidines can be modified in various ways to create a wide range of compounds with diverse properties .
Synthesis Analysis
The synthesis of pyrimidines can involve several methods, including the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea . Another common method is the reaction of amidines with α-haloketones .Molecular Structure Analysis
The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 and four carbon atoms. Substituents can be added at various positions on the ring, leading to a wide range of compounds .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, including alkylation, acylation, halogenation, and nitration. The reactivity of a pyrimidine derivative depends on the nature and position of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative depend on its specific structure. For example, the compound “(2-(Dimethylamino)pyrimidin-5-yl)methanol” has a molecular weight of 153.18 and is a solid at room temperature .Applications De Recherche Scientifique
Radioligand Synthesis for Imaging
Radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) represents a significant application area. These radioligands, including compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, are crucial for in vivo imaging, providing insights into various neurological conditions (Dollé et al., 2008).
Antitumor and Antimicrobial Agents
Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using PET have shown high in vitro affinity and selectivity. These compounds' distribution in biodistribution studies suggests potential applications in evaluating neurodegenerative disorders (Fookes et al., 2008).
Cyclin-Dependent Kinase Inhibitors
Research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors highlights the synthesis, SAR analysis, X-ray crystallography, and biological activity of these compounds. They represent a class of ATP-antagonistic CDK2 inhibitors with significant antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Antifungal and Antibacterial Activity
Studies on the antifungal effect of some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have demonstrated their potential as biologically active antifungal agents against types of fungi such as Aspergillus terreus and Aspergillus niger. This research underlines the utility of dimethylpyrimidin-derivatives in developing new antifungal treatments (Jafar et al., 2017).
Photophysical Properties and pH-Sensing Applications
The design, synthesis, and application of pyrimidine-phthalimide derivatives for pH-sensing highlight the innovative use of dimethylamino-substituted compounds. These derivatives exhibit solid-state fluorescence emission and positive solvatochromism, showcasing their potential in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a pyrimidine derivative would depend on its specific structure. For example, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)14-15-8-11(9-16-14)17-13(19)10-20-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFLRSLWUEDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)


![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)



thiazine](/img/structure/B2957278.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)